1',2',3',6'-Tetrahydro-[2,4']bipyridinyl
Overview
Description
“1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl” is a chemical compound with the molecular formula C10H12N2. Its CAS number is 50461-51-3 . It is also known as 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine .
Synthesis Analysis
The synthesis of “1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl” has been documented in the Journal of Medicinal Chemistry, 1984, vol. 27, # 9 p. 1182 - 1185 . The synthetic route involves several precursors including 3’,6’-Dihydro-2, 2-Bromopyridine, 4-Oxopiperidinium, and N-(tert-Butoxycarbonyl)-4-piperidone .Molecular Structure Analysis
The molecular structure of “1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl” consists of 10 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The exact mass is 160.10000 and the molecular weight is 160.21600 .Scientific Research Applications
Catalytic Activity in Organometallic Chemistry :
- Ruthenium complexes containing 2,2′-bipyridines, similar to "1',2',3',6'-Tetrahydro-[2,4']bipyridinyl", demonstrate high catalytic activity in the epoxidation of olefins using hydrogen peroxide. This suggests potential applications in asymmetric synthesis and green chemistry (Tse et al., 2006).
Synthesis and Utility in Transition Metal Complexes :
- Bipyridinyls, like "1',2',3',6'-Tetrahydro-[2,4']bipyridinyl", are used as ligands for chelation of transition metals. Their applications range from effective herbicides to playing a vital role in photochemical hydrogen generation from water and in electrode studies (Potts & Winslow, 1985).
Electrochemical Behavior in Organic Media :
- The electrochemical behavior of compounds similar to "1',2',3',6'-Tetrahydro-[2,4']bipyridinyl" has been investigated, indicating potential applications in the development of new electrochemical sensors and devices (Trazza, Andruzzi, & Carelli, 1982).
Photocatalytic CO2 Reduction :
- Studies on ruthenium-rhenium complexes using ligands similar to "1',2',3',6'-Tetrahydro-[2,4']bipyridinyl" have shown promising results in photocatalytic CO2 reduction, suggesting its potential role in environmental applications and renewable energy (Gholamkhass et al., 2005).
Luminescence and Magnetic Properties :
- Coordination polymers featuring bipyridine ligands exhibit unique luminescence and magnetic properties. This opens avenues for their use in materials science for the development of new luminescent materials and magnetic sensors (Feng et al., 2017).
properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-4,6,11H,5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRPDZRVHKIBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569450 | |
Record name | 1',2',3',6'-Tetrahydro-2,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1',2',3',6'-Tetrahydro-[2,4']bipyridinyl | |
CAS RN |
50461-51-3 | |
Record name | 1',2',3',6'-Tetrahydro-2,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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